1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-butyl-6-oxopyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)5-4-7(10-11)9(13)14/h4-5H,2-3,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYLRCBYUYKMLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365730 |

Source

|

| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-71-3 |

Source

|

| Record name | 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid chemical properties

An In-depth Technical Guide to 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyridazinone core is a recognized privileged scaffold, and its derivatives have demonstrated a wide array of pharmacological activities.[1] This document details the compound's fundamental chemical and physical properties, proposes a robust synthetic pathway based on established methodologies, explores its chemical reactivity, and discusses its potential applications as a key building block in the synthesis of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to leverage this molecule in their work.

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structural motif found in numerous clinically approved drugs.[1] Among its derivatives, the 3-oxo-2,3-dihydropyridazine (or pyridazinone) core has emerged as a particularly valuable scaffold. Its unique electronic and steric properties allow for versatile substitution, enabling the fine-tuning of physicochemical and biological characteristics.[1]

The incorporation of a carboxylic acid group, as seen in this compound, is a common strategy in drug design. The carboxyl group is a potent hydrogen bond donor and acceptor and is typically ionized at physiological pH, which can enhance aqueous solubility and provide a critical anchor for binding to biological targets.[2] This guide focuses specifically on the N-butyl substituted derivative, exploring the chemical properties that make it a valuable intermediate and a potential pharmacophore in its own right.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development.

Core Chemical Identity

The unambiguous identification of this compound is established by the following identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 103854-71-3 | [3][] |

| Molecular Formula | C₉H₁₂N₂O₃ | [5] |

| Molecular Weight | 196.2 g/mol | [5] |

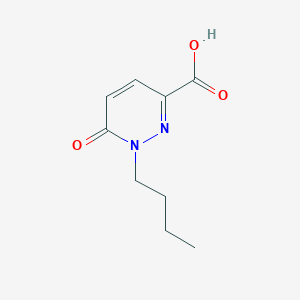

| Canonical SMILES | CCCCN1N=CC(=C(C1=O)C(=O)O) | - |

Predicted and Spectral Properties

While experimental data for melting point and solubility are vendor-specific, the following table summarizes key computed properties and anticipated spectral characteristics based on the compound's structure.

| Property | Anticipated Value / Key Features | Rationale |

| ¹H NMR | Signals for butyl group (triplet, sextet, quintet, triplet); two distinct aromatic/vinylic protons on the pyridazinone ring; a broad singlet for the carboxylic acid proton (>10 ppm in DMSO-d₆).[6] | The distinct electronic environments of the protons on the butyl chain and the heterocyclic ring will result in characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Signals corresponding to the four unique carbons of the butyl chain; multiple signals for the pyridazinone ring carbons, including a downfield signal for the C=O (amide) carbon (~160 ppm) and the carboxylic acid C=O carbon (>165 ppm). | The number of signals will reflect the molecular symmetry, and the chemical shifts are dictated by the hybridization and electronegativity of neighboring atoms. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹); sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹); C=O stretch from the ring amide (~1650-1680 cm⁻¹); C=N and C=C stretches in the fingerprint region. | These absorption bands are characteristic of the key functional groups present in the molecule. |

| Mass Spectrometry | Expected [M+H]⁺ ion at m/z 197.0869 and [M-H]⁻ ion at m/z 195.0724. | High-resolution mass spectrometry provides confirmation of the elemental composition. |

Suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Figure 1: Chemical structure of the title compound.

Synthesis and Manufacturing

A robust and scalable synthetic route is critical for the utility of any chemical building block. The synthesis of N-substituted pyridazinones is well-documented, allowing for the design of a reliable pathway.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which can be prepared from commercially available precursors. The key transformation is the selective N-alkylation of the pyridazinone ring.

Figure 2: Proposed synthetic workflow for the target compound.

Exemplary Experimental Protocol: N-Alkylation

This protocol describes the synthesis starting from the methyl ester of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, followed by hydrolysis. Using the ester protects the carboxylic acid from acting as a competing nucleophile or being deprotonated by the base.

Step A: Synthesis of Methyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyridazinone nitrogen, creating a potent nucleophile for the subsequent alkylation.

-

Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromobutane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The N-anion displaces the bromide in an Sₙ2 reaction. Using a slight excess of the alkylating agent ensures complete conversion.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the pure ester.

Step B: Hydrolysis to the Carboxylic Acid

-

Setup: Dissolve the purified ester from Step A in a mixture of tetrahydrofuran (THF) and water.

-

Saponification: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the ester.

-

Acidification: Cool the mixture to 0 °C and acidify to pH ~2-3 with 1M HCl. Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Chemical Reactivity and Stability

The reactivity of the title compound is governed by its two primary functional groups: the carboxylic acid and the N-substituted pyridazinone ring.

Figure 3: Key reactions of the carboxylic acid moiety.

Reactivity of the Carboxylic Acid Group

-

Salt Formation: As a typical carboxylic acid, it readily reacts with inorganic and organic bases to form water-soluble salts.[7] This is crucial for formulating aqueous solutions for biological assays.

-

Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification (reaction with an alcohol under acidic catalysis) or by activation with agents like thionyl chloride followed by alcohol addition.[7] This is a common prodrug strategy to improve cell permeability.[2]

-

Amide Coupling: The acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides. This reaction is fundamental for library synthesis in drug discovery to explore structure-activity relationships (SAR).

Reactivity of the Pyridazinone Ring

The N-substituted pyridazinone ring is a relatively stable heterocyclic system. It is generally resistant to oxidation and reduction under mild conditions. While the ring protons can be exchanged under harsh conditions, the ring itself does not typically undergo electrophilic aromatic substitution easily due to the electron-withdrawing nature of the carbonyl and the ring nitrogens. Further functionalization would likely require introduction of a leaving group (e.g., a halogen) at other positions on the ring, which could then participate in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][8]

Applications in Research and Drug Development

The title compound is not just a chemical entity but a strategic tool for drug discovery. Its value lies in its identity as a member of a pharmacologically validated class of molecules.

-

Scaffold for Anti-Inflammatory Agents: Derivatives of the 6-oxo-1,6-dihydropyridazine core have shown potent anti-inflammatory activity. Recent studies have identified analogues that inhibit the JNK2-NF-κB/MAPK pathway, demonstrating remarkable protection against acute lung injury (ALI) and sepsis in preclinical models.[9][10]

-

Kinase Inhibitor Development: The pyridazinone scaffold has been successfully employed to develop inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell mediated diseases and certain types of leukemia.[1][8] The N1 and C3 positions are key vectors for modification to achieve potency and selectivity.

-

Fragment-Based and Library Synthesis: Due to its straightforward synthesis and multiple points for diversification (at the N1-butyl and C3-carboxyl positions), this compound is an excellent starting point for building focused chemical libraries for screening against a wide range of biological targets. The carboxylic acid serves as a versatile handle for derivatization.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and pharmacology. Its combination of a privileged pyridazinone core and a versatile carboxylic acid handle makes it an attractive building block for the synthesis of novel, biologically active compounds. The predictable reactivity and established synthetic context of its structural class provide a solid foundation for its use in the development of next-generation therapeutics, particularly in the areas of inflammation and oncology.

References

- 103854-71-3|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/103854-71-3.html]

- This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7308350.htm]

- CAS 103854-71-3 this compound - A2B Chem. [URL: https://www.a2bchem.com/cas/103854-71-3]

- This compound Russian Name - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7308350_EN.htm]

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10840428/]

- 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-6-oxo-1_4_5_6-tetrahydropyridazine-3-carboxylic-acid]

- SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0233]

- 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1020996-58-0.html]

- ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2... - ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-DMSO-d-6-of-di-carboxylic-acid-3f-Scheme-2-Synthesis-rout-of-PAI-s_fig2_281282245]

- tert-Butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate - Matrix Scientific. [URL: https://www.matrixscientific.

- 1-(tert-Butyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1082296-17-0.html]

- Carboxylic Acids | AMERICAN ELEMENTS®. [URL: https://www.americanelements.com/carboxylic-acids]

- Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - ResearchGate. [URL: https://www.researchgate.net/publication/373400523_Discovery_of_the_Diphenyl_6-Oxo-16-dihydropyridazine-3-carboxylatecarboxamide_Analogue_J27_for_the_Treatment_of_Acute_Lung_Injury_and_Sepsis_by_Targeting_JNK2_and_Inhibiting_the_JNK2-NF-kBMA]

- Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37643372/]

- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/544331]

- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra07963h]

- 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, 97%, Thermo Scientific - Fisher Scientific. [URL: https://www.fishersci.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527814150.ch1]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40420948/]

- New pyridazinone-4-carboxamides as new ca - Uniss Research Archive. [URL: https://iris.uniss.

- Carboxylic Acid Reactivity - Michigan State University Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbacid1.htm]

Sources

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 103854-71-3|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 8. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazinone Core

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These nitrogen-containing heterocycles are recognized for their ability to interact with various biological targets, leading to applications in areas such as cardiovascular disease, inflammation, and oncology.[2] The specific molecule, 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, represents a key synthetic target, offering a versatile platform for further functionalization and the development of novel therapeutic agents. Its structure combines the reactive pyridazinone ring, a lipophilic butyl group at the N1 position which can enhance membrane permeability, and a carboxylic acid at the C3 position that provides a handle for forming amides, esters, and other derivatives.[3] This guide provides a detailed exploration of a robust and scientifically sound pathway for the synthesis of this important molecule.

Strategic Analysis of the Synthesis Pathway

The synthesis of the this compound core hinges on the formation of the pyridazinone ring. A critical analysis of heterocyclic chemistry principles points towards a cyclocondensation reaction as the most efficient approach. The logical precursors for such a reaction are a four-carbon dicarbonyl-containing compound and a substituted hydrazine.

For the target molecule, the key structural features to be installed are the pyridazinone ring, the N-butyl group, and the C3-carboxylic acid. This leads to the selection of two primary reagents:

-

Butylhydrazine: This reagent provides the N1-butyl group and the second nitrogen atom for the pyridazinone ring.

-

A C4 dicarbonyl precursor with a latent carboxylic acid: The ideal starting material for this is Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) . Its aldehyde and carboxylic acid functionalities provide the necessary carbonyls for condensation, and its chloro-substituents are key leaving groups that facilitate aromatization to the pyridazinone ring system. The reaction of mucochloric acid with hydrazines is a well-established method for the preparation of pyridazinone derivatives.[4][5]

The overall synthetic strategy is a one-pot cyclocondensation reaction that is both atom-economical and efficient.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis from the key starting materials to the final product.

Caption: Overall synthesis workflow.

Mechanistic Insights: The Chemistry Behind the Reaction

The reaction proceeds through a well-understood nucleophilic addition-elimination and cyclization mechanism.

-

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of butylhydrazine attacks the aldehyde carbonyl of mucochloric acid. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl group.

-

Dehydrohalogenation and Aromatization: The resulting cyclic intermediate undergoes elimination of two molecules of hydrogen chloride (HCl), a process often facilitated by the reaction conditions or a mild base. This dehydrohalogenation step drives the formation of the stable, aromatic pyridazinone ring.

The following diagram provides a visual representation of this proposed mechanism.

Caption: Proposed reaction mechanism.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of the necessary starting material, butylhydrazine, and the final target compound.

Protocol 1: Synthesis of Butylhydrazine

Butylhydrazine is not as commonly available as hydrazine hydrate and may need to be synthesized. A standard method is the alkylation of hydrazine.

Materials and Equipment:

-

Hydrazine hydrate

-

1-Bromobutane

-

Ethanol

-

Sodium hydroxide

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve hydrazine hydrate (1.2 equivalents) in ethanol.

-

Slowly add 1-bromobutane (1 equivalent) to the solution while stirring.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and add a solution of sodium hydroxide to neutralize the hydrobromic acid formed.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude butylhydrazine by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials and Equipment:

-

Mucochloric acid

-

Butylhydrazine

-

Glacial acetic acid or another suitable solvent (e.g., ethanol, water)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, dissolve mucochloric acid (1 equivalent) in glacial acetic acid.

-

Slowly add butylhydrazine (1 equivalent) to the solution with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Parameter | Value | Notes |

| Starting Materials | Mucochloric Acid, Butylhydrazine | |

| Solvent | Glacial Acetic Acid | Other protic solvents can be used. |

| Reaction Temperature | 100-120 °C | Reflux conditions. |

| Reaction Time | 2-4 hours | Monitor by TLC. |

| Typical Yield | 60-80% | Yields can vary based on purity of reagents and reaction scale. |

| Product Appearance | Off-white to pale yellow solid |

Troubleshooting and Causality in Experimental Choices

-

Choice of Solvent: Glacial acetic acid is often a good choice as it is a polar protic solvent that can facilitate the reaction and keep the starting materials and intermediates in solution. It can also act as a catalyst for the dehydration steps.

-

Reaction Temperature: Heating to reflux is necessary to provide the activation energy for the cyclization and dehydrohalogenation steps. Insufficient temperature may lead to incomplete reaction or the formation of intermediates.

-

Purification: Recrystallization is a critical step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound required for biological testing and further derivatization.

-

Handling of Reagents: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Mucochloric acid is corrosive.

Conclusion and Future Outlook

The synthesis of this compound via the cyclocondensation of mucochloric acid and butylhydrazine is a robust and efficient method. This guide provides the necessary theoretical framework and practical protocols for its successful synthesis. The resulting molecule is a valuable building block for the creation of libraries of novel pyridazinone derivatives, which can be screened for a wide range of pharmacological activities, contributing to the ongoing development of new and effective therapeutic agents.

References

- Product Class 8: Pyridazines. (n.d.). In Science of Synthesis. Thieme.

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1122.

- Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.

-

Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. (2021). Molecules, 26(15), 4496. [Link]

- Process for preparation of tertiary butyl hydrazine. (1984). EP0116198B1.

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023). Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]

-

Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives. (1996). Chemical Research in Toxicology, 9(8), 1257–1263. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Medicinal Chemistry, 21(1). [Link]

- Preparation of mucochloric acid. (1958). US2821553A.

-

Novel synthons from mucochloric acid: the first use of alpha,beta-dichloro-gamma-butenolides and gamma-butyrolactams for direct vinylogous aldol addition. (2007). The Journal of Organic Chemistry, 72(9), 3311–3318. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. sphinxsai.com [sphinxsai.com]

The Pyridazinone Scaffold: A Technical Guide to Synthesis, Biological Activity, and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone for the development of a wide array of therapeutic agents. Pyridazinone derivatives exhibit a remarkable spectrum of biological activities, including but not limited to, cardiotonic, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides an in-depth exploration of the foundational and modern synthetic routes to the pyridazinone core, delves into the mechanistic basis of its diverse pharmacological actions, and offers a detailed case study on the synthesis of a key therapeutic agent. By explaining the causal relationships behind synthetic strategies and structure-activity relationships (SAR), this document serves as a technical resource for professionals engaged in drug discovery and development.

Introduction: The Enduring Significance of the Pyridazinone Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyridazinone structure is of paramount importance.[5] This scaffold's value lies in its versatile chemical nature, which allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] This adaptability has allowed medicinal chemists to design pyridazinone derivatives that interact with a wide range of biological targets, leading to treatments for complex diseases like cancer and cardiovascular disorders.[6][7] The scaffold is present in numerous clinically significant drugs, underscoring its role as a versatile pharmacophore in modern drug discovery.[2][8]

Foundational Synthetic Strategies for the Pyridazinone Ring

The construction of the pyridazinone ring system is typically achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions is critical and is dictated by the desired substitution pattern on the final molecule.

Synthesis via Condensation with γ-Keto Acids

One of the most fundamental and widely employed methods for synthesizing 4,5-dihydropyridazin-3(2H)-one derivatives involves the cyclocondensation of a γ-keto acid with hydrazine or its derivatives.[9]

Causality and Mechanistic Insight: This reaction is a classic example of nucleophilic addition-elimination. The hydrazine, acting as a dinucleophile, first attacks the more electrophilic ketone carbonyl group of the γ-keto acid. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the carboxylic acid moiety, leading to the elimination of two molecules of water and the formation of the stable six-membered heterocyclic ring. The use of an acid or base catalyst can facilitate the reaction by protonating the carbonyl oxygen (acid catalysis) or deprotonating the hydrazine (base catalysis), thereby enhancing the electrophilicity of the carbonyl carbon or the nucleophilicity of the hydrazine, respectively. The choice of solvent, often a protic solvent like ethanol or acetic acid, is crucial for proton transfer steps and for solubilizing the reactants.

Below is a generalized workflow for this synthetic approach.

Caption: General workflow for pyridazinone synthesis from γ-keto acids.

Synthesis from Mucochloric or Mucobromic Acid

Mucochloric acid and its bromine analog serve as versatile starting materials for producing 4,5-dihalogenated-3(2H)-pyridazinone derivatives.[5] These halogenated pyridazinones are valuable intermediates, as the halogens can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Causality and Mechanistic Insight: The reaction proceeds by the initial formation of a hydrazone with the aldehyde group of the mucochloric acid. The subsequent intramolecular cyclization is driven by the attack of the second nitrogen of the hydrazine on the carboxylic acid, leading to the formation of the pyridazinone ring. The presence of the halogen atoms on the ring activates them for subsequent nucleophilic substitution reactions, providing a strategic advantage for library synthesis and lead optimization.

Pyridazinones as Privileged Scaffolds in Drug Discovery

The pyridazinone core is a key feature in drugs targeting a variety of diseases, from cardiovascular conditions to cancer.[3][6]

Cardiotonic Agents: Phosphodiesterase 3 (PDE3) Inhibitors

Pyridazinone derivatives are prominent in the class of drugs known as inodilators, which exhibit both positive inotropic (increased heart muscle contractility) and vasodilatory effects.[10][11] Many of these agents, such as Levosimendan and Pimobendan, function as inhibitors of phosphodiesterase 3 (PDE3).[12]

Mechanism of Action: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac and vascular smooth muscle cells.[13] By inhibiting PDE3, pyridazinone-based drugs prevent the breakdown of cAMP.[10] In cardiac muscle, elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and enhanced contractility.[11] In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation.[12] Levosimendan also has a dual mechanism of action, acting as a calcium sensitizer by binding to cardiac troponin C, which stabilizes the calcium-bound conformation and enhances contractility without significantly increasing myocardial oxygen demand.[14][15]

Caption: Mechanism of action for Pyridazinone-based PDE3 inhibitors.

Structure-Activity Relationship (SAR) Insights: The biological activity of pyridazinone-based PDE3 inhibitors is highly dependent on the nature and position of substituents on the core structure.[16][17]

| Position on Pyridazinone Core | Substituent Type | Impact on Activity | Reference |

| N-2 Position | Small alkyl or benzyl groups | Often associated with potent PDE5 inhibitory activity when fused with a pyrazole ring. | [6] |

| C-6 Position | Phenyl or substituted phenyl rings | Crucial for cardiotonic and vasodilatory activity. Amide derivatives at this position can enhance potency. | [6][17] |

| Ring Saturation | 4,5-dihydro-pyridazinone | This partially saturated core is common in many potent cardiotonic agents. | [17] |

| Fused Rings | Azolo[d]pyridazinones | Fused heterocyclic systems can modulate selectivity and potency against various targets, including PDEs. | [18] |

Anticancer Agents

The pyridazinone scaffold is also a key component of many targeted anticancer agents.[6] These compounds often function by inhibiting protein kinases that are critical for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and others.[19][20] The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase.

Some pyridazinone derivatives have shown the ability to induce cell cycle arrest, typically at the G0-G1 phase, and promote apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes such as Bcl-2.[19] Furthermore, certain chlorinated pyridazinones have been investigated as potential dual-acting agents, functioning as both an anti-metabolite and an alkylating agent.[21]

Anti-inflammatory and Other Activities

Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key inflammatory pathways.[22][23] They have been shown to inhibit the production of inflammatory mediators such as thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[22][23] The broad biological activity of this scaffold also extends to antimicrobial, antiviral, and central nervous system applications.[2][3]

Case Study: Synthesis Protocol for a Levosimendan Intermediate

Levosimendan is a clinically used pyridazinone-based inodilator.[14][24] Its synthesis involves the creation of a pyridazinone core followed by several functional group transformations. The following is a representative, detailed protocol for the synthesis of a key intermediate, highlighting the practical aspects of the methodology.

Objective: To synthesize a 6-aryl-4,5-dihydropyridazin-3(2H)-one intermediate, a core structure related to Levosimendan.

Materials:

-

β-(4-aminobenzoyl)propionic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Sodium bicarbonate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of β-(4-aminobenzoyl)propionic acid in 100 mL of absolute ethanol.

-

Addition of Hydrazine: To the stirred suspension, slowly add 5.0 mL of hydrazine hydrate.

-

Causality: Hydrazine hydrate serves as the nitrogen source for the pyridazinone ring. It is added slowly to control any initial exothermic reaction. Ethanol is the solvent of choice as it effectively dissolves the reactants upon heating and is relatively inert.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

-

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure its continued relevance.[8][25] Future research will likely focus on the development of novel synthetic methodologies that are more efficient and environmentally friendly. Furthermore, the exploration of pyridazinone derivatives against new and emerging biological targets, as well as the design of hybrid molecules that combine the pyridazinone core with other pharmacophores, holds significant promise for the discovery of next-generation therapeutics.[8] The continued study of structure-activity relationships will be crucial for designing more potent and selective agents with improved pharmacokinetic and safety profiles.[26][27]

References

-

Al-Tel, T. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-19. [Link]

-

Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

- Ibid.

-

Abdel-Maksoud, M. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

-

Hassan, S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2021). Azolo[d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 13(2), 209-231. [Link]

-

Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

- Ibid.

-

López, A. G., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS ONE, 12(12), e0189214. [Link]

-

Kumar, P., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 125-135. [Link]

-

Pors, K., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 103. [Link]

-

Asif, M. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. [Link]

-

Li, J., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-73. [Link]

-

Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

- Ibid.

- Ibid.

-

Ivanova, Y., et al. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 58(5), 945-961. [Link]

-

Al-Obaid, A. M., et al. (1989). Pharmacology of positive inotropic phosphodiesterase III inhibitors. British Journal of Hospital Medicine, 41(6), 528-536. [Link]

-

Asif, M. (2014). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

-

Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

- Ibid.

-

Ciaffoni, S., et al. (2022). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 65(13), 9149-9171. [Link]

-

Trawally, B. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2218-2241. [Link]

-

Asif, M. (2014). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Europub. [Link]

-

Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Organic Communications, 14(3), 209-223. [Link]

- CN1611219A - Levosimendan medicinal composition and its preparing method. (2005).

-

Deranged Physiology. (2024). Levosimendan. [Link]

-

Safer Care Victoria. (2018). Levosimendan. [Link]

-

ATOTW. (2023). Levosimendan. [Link]

- Ibid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 9. iglobaljournal.com [iglobaljournal.com]

- 10. academic.oup.com [academic.oup.com]

- 11. jchemrev.com [jchemrev.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. jaoc.samipubco.com [jaoc.samipubco.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. Levosimendan | Safer Care Victoria [safercare.vic.gov.au]

- 16. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Azolo[ d]pyridazinones in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholarena.com [scholarena.com]

- 22. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. safercare.vic.gov.au [safercare.vic.gov.au]

- 25. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide

Abstract

The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has solidified its status as a "privileged structure" in medicinal chemistry.[1][2][3] Its distinctive physicochemical properties—notably its high dipole moment, capacity for robust hydrogen bonding, and ability to modulate pharmacokinetic profiles—render it a versatile core for the design of novel therapeutic agents.[1][4] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs and a pipeline of clinical candidates across oncology, inflammation, infectious diseases, and neurology.[1][5][6] This guide provides a comprehensive technical overview of the primary biological activities of pyridazine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation.

The Pyridazine Core: A Foundation for Drug Design

The unique arrangement of two adjacent nitrogen atoms in the pyridazine ring creates an electron-deficient system that is less prone to electrophilic substitution but more susceptible to nucleophilic substitution, particularly in halogenated derivatives.[7] This reactivity profile provides a versatile handle for synthetic modification. From a drug design perspective, the nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, while the ring's overall polarity often enhances aqueous solubility compared to its carbocyclic analog, benzene.[1][8] These attributes make the pyridazine scaffold an attractive choice for optimizing the drug-like properties of lead compounds.[1]

Caption: General chemical structure of the pyridazine ring.

Anticancer Activity: Targeting Malignant Proliferation

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents designed to target various hallmarks of cancer, including aberrant cell signaling, metabolism, and epigenetic regulation.[1][2] A significant number of these compounds function as protein kinase inhibitors, which are critical regulators of cell proliferation and survival.[1][3]

Mechanism of Action: VEGFR-2 Inhibition

A key target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that is a primary mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][9] Pyridazine-based inhibitors are designed to occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[1][10] This targeted inhibition effectively chokes off the tumor's blood supply. Several pyridazine-containing compounds have demonstrated potent VEGFR-2 inhibitory activity.[9][10]

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare kinase buffer, recombinant human VEGFR-2 enzyme, ATP solution, and a suitable peptide substrate.

-

Compound Plating: Serially dilute the test pyridazine compounds in DMSO and add them to the wells of a 384-well plate. Include wells for a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add the VEGFR-2 enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the test compounds to bind to the enzyme.

-

Reaction Initiation: Add a mixture of ATP and the peptide substrate to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature to allow for substrate phosphorylation.

-

Signal Detection: Add a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition). For example, the ADP-Glo™ (Promega) system converts ADP to ATP, which then drives a luciferase reaction.

-

Data Acquisition: After a final incubation period for signal development, measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and neurodegenerative disorders. [11]Pyridazine and pyridazinone derivatives have emerged as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [12]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of pyridazines are often achieved by modulating key inflammatory pathways. [11]This includes:

-

COX-2 Inhibition: Some derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. [12][13]* Cytokine Suppression: Many pyridazines suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [11][14]This is often achieved by inhibiting the upstream NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a master regulator of the inflammatory response. [13]

Caption: LPS-induced NF-κB signaling and cytokine production.

Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity of pyridazine derivatives can be assessed by their ability to inhibit cytokine production in immune cells.

| Compound ID | Assay | Cell Line | IC50 (µM) | Reference |

| Compound 4a | COX-2 Inhibition | - | Potent | [12] |

| Compound 9d | COX-2 Inhibition | - | Potent | [12] |

| Various | NF-κB Inhibition | THP1-Blue | Active | [13] |

Experimental Protocol: LPS-Induced Cytokine Release Assay

This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α) from macrophages stimulated with lipopolysaccharide (LPS).

Causality: This cell-based assay provides a physiologically relevant model of inflammation. LPS, a component of Gram-negative bacteria, is a potent immune stimulator. Measuring the reduction in TNF-α release in the presence of the test compound provides direct evidence of its anti-inflammatory potential. The use of a vehicle control (DMSO) and an unstimulated control (no LPS) is critical to establish the baseline and maximal response, ensuring the observed inhibition is specific to the compound's activity.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) to an appropriate density in 96-well plates.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyridazine test compounds for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include control wells with cells + media only (unstimulated) and cells + media + DMSO + LPS (vehicle control).

-

Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) to allow for cytokine production and release into the supernatant.

-

Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α (or another cytokine like IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus compound concentration.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens. [15][16][17]

Mechanism of Action & SAR

Pyridazines can exert antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase. [16]Structure-activity relationship studies have shown that the nature and position of substituents are critical for both the potency and spectrum of activity. For example, in one study, chloro-substituted pyridazine derivatives exhibited the highest antibacterial activity against Gram-negative bacteria. [16]In another series, the cis-isomers were consistently more active than their trans- counterparts. [15]

Quantitative Data: Antimicrobial Potency

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892–3.744 | [16] |

| Chloro derivatives | P. aeruginosa | 0.892–3.744 | [16] |

| Pyridazinium Cmpds | S. aureus | Active | [15] |

| Pyridazinium Cmpds | C. albicans | Active | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Causality: This assay directly assesses the compound's ability to inhibit microbial growth. By testing a range of serial dilutions, it precisely determines the minimum concentration required for an effect. Including a positive control (a known antibiotic like chloramphenicol), a negative control (no compound), and a sterility control (broth only) is essential for validating the results.

Caption: Standard workflow for MIC determination by broth microdilution.

Methodology:

-

Compound Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the pyridazine compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the test compound. Also include a positive growth control (inoculum without compound) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and neuropathic pain are characterized by neuronal damage and death, often linked to excitotoxicity from excess glutamate in the synaptic cleft. [18][19]Pyridazine derivatives have been identified as promising neuroprotective agents. [5][20]

Mechanism of Action: EAAT2 Activation

A key mechanism for pyridazine-mediated neuroprotection is the activation of the Excitatory Amino Acid Transporter 2 (EAAT2). [18][19]EAAT2 is primarily located on astrocytes and is responsible for the majority of glutamate clearance from the synapse. By enhancing the translational expression of EAAT2, certain pyridazine compounds increase the rate of glutamate uptake, thereby reducing excitotoxic neuronal injury and death. [18]This modulation of the tripartite synapse (pre-synaptic neuron, post-synaptic neuron, and astrocyte) enhances structural and functional plasticity. [20]

Caption: Pyridazine derivatives enhance EAAT2-mediated glutamate uptake.

Preclinical Evidence

A pyridazine derivative, LDN-212320, was found to be a potent activator of EAAT2 at a translational level. [19]Subsequent studies with related compounds demonstrated the ability to counteract oxaliplatin-induced neuropathy in rat models, providing strong preclinical evidence for this therapeutic approach in treating neuropathic pain. [18][19]

Conclusion and Future Directions

The pyridazine heterocycle is a remarkably versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to easily functionalize the pyridazine core allows medicinal chemists to precisely tune the pharmacological and pharmacokinetic properties of these compounds, leading to the development of highly targeted and effective therapeutic agents. [5][14]Future research will undoubtedly continue to explore novel derivatives, focusing on enhancing selectivity, optimizing in vivo efficacy, and translating the vast preclinical promise of these compounds into clinically successful drugs.

References

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

-

PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

-

PubMed. (n.d.). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Retrieved from [Link]

-

PubMed. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]

-

PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. Retrieved from [Link]

-

ResearchGate. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF. Retrieved from [Link]

-

Ingenta Connect. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Retrieved from [Link]

-

Usiena AIR. (n.d.). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT. Retrieved from [Link]

-

J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

-

Assiut University. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Retrieved from [Link]

-

Ingenta Connect. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Retrieved from [Link]

-

Prezi. (2025). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. Retrieved from [Link]

-

PubMed. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Retrieved from [Link]

-

PubMed. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

-

PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review. Retrieved from [Link]

-

PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

-

Africa Research Connect. (n.d.). Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. Retrieved from [Link]

-

PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

-

Scirp.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Retrieved from [Link]

-

Slideshare. (n.d.). Pyridazine and its derivatives | PPTX. Retrieved from [Link]

-

ACS Publications. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition | Request PDF. Retrieved from [Link]

-

PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Retrieved from [Link]

-

PubMed. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

-

PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]

-

NIH. (2023). Impact of a pyridazine derivative on tripartite synapse ultrastructure in hippocampus: a three-dimensional analysis. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

-

ResearchGate. (2025). New pyridazine derivatives: Synthesis, chemistry and biological activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarpublication.com [sarpublication.com]

- 6. researchgate.net [researchgate.net]

- 7. prezi.com [prezi.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 10. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 17. africaresearchconnects.com [africaresearchconnects.com]

- 18. usiena-air.unisi.it [usiena-air.unisi.it]

- 19. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Impact of a pyridazine derivative on tripartite synapse ultrastructure in hippocampus: a three-dimensional analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its Analogs

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide delves into the mechanistic underpinnings of pyridazinone derivatives, with a specific focus on elucidating the probable mechanism of action of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. While direct experimental data on this specific molecule is limited, this paper will synthesize information from structurally related pyridazinone compounds to postulate its most likely biological targets and signaling pathway modulation. We will explore the well-established roles of pyridazinones in cardiovascular diseases and inflammation, paying close attention to recent discoveries of their targeted inhibition of key cellular kinases.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Prominence of the Pyridazinone Core in Drug Discovery

The pyridazinone nucleus, a six-membered heterocyclic ring, is a privileged scaffold in drug discovery due to its synthetic tractability and its ability to interact with a wide array of biological targets.[2] Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, anticancer, and neuroprotective effects.[3][5][6] The biological versatility of pyridazinones stems from the various substitution patterns possible on the pyridazinone ring, allowing for the fine-tuning of their pharmacological profiles.

Postulated Mechanism of Action of this compound

Direct mechanistic studies on this compound are not extensively reported in the public domain. However, based on the structure-activity relationships of analogous compounds, we can infer its likely mechanism of action. The presence of the core pyridazinone structure, coupled with a carboxylic acid moiety, suggests a potential role as a kinase inhibitor or an antagonist of specific cell-surface receptors.

Recent groundbreaking research on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogs has revealed a potent anti-inflammatory effect mediated through the targeted inhibition of c-Jun N-terminal kinase 2 (JNK2).[7][8] This inhibition subsequently downregulates the NF-κB and MAPK signaling pathways, which are critical mediators of the inflammatory response.[7][8] Given the structural similarity, it is highly probable that this compound shares this anti-inflammatory mechanism.

The JNK2-NF-κB/MAPK Signaling Axis: A Prime Target for Pyridazinones

The MAPK and NF-κB signaling pathways are central to the cellular response to inflammatory stimuli. The activation of these pathways leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] The targeted inhibition of JNK2 by pyridazinone derivatives represents a significant therapeutic strategy for inflammatory conditions like acute lung injury and sepsis.[7][8]

Below is a diagram illustrating the proposed inhibitory action of this compound on the JNK2-NF-κB/MAPK signaling pathway.

Caption: Proposed inhibitory mechanism of this compound.

Broader Therapeutic Potential of Pyridazinone Derivatives

The therapeutic landscape of pyridazinone derivatives extends beyond anti-inflammatory applications. Various analogs have demonstrated significant potential in other disease areas.

Cardiovascular Effects

Pyridazinone derivatives have a well-documented history of cardiovascular activity.[4] Many compounds within this class exhibit positive inotropic (cardiotonic) and vasodilatory effects, making them attractive candidates for the treatment of heart failure and hypertension.[9][10] These effects are often attributed to the inhibition of phosphodiesterase III (PDE-III) in cardiac and vascular smooth muscle.[9]

Anticancer Activity

The pyridazinone scaffold is also a promising pharmacophore for the development of novel anticancer agents.[2][4] Derivatives have been shown to inhibit a range of targets crucial for cancer cell proliferation and survival, including:

-

Tyrosine Kinases: Such as Fibroblast Growth Factor Receptor (FGFR) and Bruton's Tyrosine Kinase (BTK).[4]

-

Other Key Enzymes: Including Poly (ADP-ribose) polymerase (PARP) and Dihydrofolate reductase (DHFR).[4]

Recent work on 3-oxo-2,3-dihydropyridazine derivatives has identified potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key target in T-cell malignancies.[11]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. Below is a detailed protocol for a key in vitro assay to assess its inhibitory activity against JNK2.

In Vitro JNK2 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to quantify the inhibitory potential of a test compound against JNK2.

Objective: To determine the IC50 value of this compound for JNK2.

Materials:

-

Recombinant human JNK2 enzyme

-

Biotinylated substrate peptide (e.g., Biotin-GRPRTSSFAEG)

-

ATP

-

Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Staurosporine (positive control)

-

384-well plates

-

HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

Workflow:

Caption: Workflow for in vitro JNK2 kinase inhibition assay.

Data Analysis:

The percentage of inhibition is calculated for each concentration of the test compound. An IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the activity of a closely related analog, J27, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

| Compound | Target | Assay | IC50 (µM) | Reference |

| J27 | IL-6 release | THP-1 cells | 0.22 | [7][8] |

This data highlights the potent anti-inflammatory activity of the 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold.

Conclusion and Future Directions

The pyridazinone core represents a highly versatile scaffold for the development of novel therapeutics. While the precise mechanism of action of this compound remains to be definitively elucidated, compelling evidence from structurally related compounds strongly suggests its potential as a JNK2 inhibitor with significant anti-inflammatory properties. Further investigation, employing the experimental protocols outlined in this guide, is warranted to confirm this hypothesis and to fully explore the therapeutic potential of this promising molecule. Future research should also focus on in vivo efficacy studies in relevant disease models and comprehensive pharmacokinetic and toxicological profiling.

References

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 12, 2026, from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

- Wang, T., Dong, Y., Wang, L. C., & Chen, Z. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 57(10), 631-636.

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Therapeutic Potential of Pyridazinones Explored. (2025, August 21). Mirage News. Retrieved January 12, 2026, from [Link]

-

Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Cardiotonic activity of all test compounds in descending order... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Shainova, R. S., Gomktsyan, T. A., Karapetyan, A. V., & Yengoyan, A. P. (2019). Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives.

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). PubMed Central. Retrieved January 12, 2026, from [Link]

-

This compound. (n.d.). ChemSrc. Retrieved January 12, 2026, from [Link]

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023, August 29). PubMed. Retrieved January 12, 2026, from [Link]

-

Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. miragenews.com [miragenews.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]